molecular formula C5H5N3O3 B1384222 2-Aminoorotic acid CAS No. 6973-52-0

2-Aminoorotic acid

Cat. No.: B1384222
CAS No.: 6973-52-0
M. Wt: 155.11 g/mol
InChI Key: XQYZBNZSWAVQJZ-UHFFFAOYSA-N
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Description

2-Aminoorotic acid is a derivative of orotic acid, which is a naturally occurring compound involved in the biosynthesis of pyrimidine nucleotides It is characterized by the presence of an amino group attached to the second carbon of the orotic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoorotic acid can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Aminoorotic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, alcohol derivatives, and various substituted aminoorotic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Aminoorotic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminoorotic acid and its complexes involves the inhibition of enzymes such as xanthine oxidase. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of xanthine to uric acid. This mechanism is particularly relevant in the context of its potential anticancer properties, as the inhibition of xanthine oxidase can lead to reduced oxidative stress and suppression of tumor growth .

Comparison with Similar Compounds

2-Aminoorotic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-amino-6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-5-7-2(4(10)11)1-3(9)8-5/h1H,(H,10,11)(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYZBNZSWAVQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220029
Record name 4-Pyrimidinecarboxylic acid, 2-amino-1,6-dihydro-6-oxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-52-0
Record name 2-Aminoorotic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoorotic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40203
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Record name 4-Pyrimidinecarboxylic acid, 2-amino-1,6-dihydro-6-oxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-hydroxypyrimidine-6-carboxylic acid
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Record name 2-AMINOOROTIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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